molecular formula C26H24N2O2 B7703180 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide

Cat. No.: B7703180
M. Wt: 396.5 g/mol
InChI Key: YIVUNVJWIKVZCP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is a complex organic compound that features a benzamide core substituted with dimethylphenyl and hydroxyquinolinylmethyl groups

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-8-11-20(12-9-17)26(30)28(23-13-10-18(2)19(3)14-23)16-22-15-21-6-4-5-7-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVUNVJWIKVZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydroxyquinoline Intermediate: Starting from 2-aminobenzyl alcohol, the hydroxyquinoline moiety can be synthesized through a series of reactions including cyclization and oxidation.

    Amide Bond Formation: The hydroxyquinoline intermediate is then reacted with 3,4-dimethylphenylamine and 4-methylbenzoyl chloride under amide coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under acidic conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of novel materials and catalysts.

Biology

The compound’s structure suggests potential biological activity, possibly as an inhibitor of specific enzymes or receptors. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Due to its potential biological activity, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide might be investigated as a lead compound in drug discovery programs targeting various diseases.

Industry

In materials science, this compound could be used in the development of new polymers or as a ligand in coordination chemistry for the synthesis of metal complexes with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyquinoline moiety could chelate metal ions, affecting metalloproteins or enzymes that require metal cofactors.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-methylbenzamide: Lacks the hydroxyquinoline moiety, potentially reducing its biological activity.

    N-(2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide: Lacks the dimethylphenyl group, which might affect its chemical reactivity and biological properties.

Uniqueness

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the hydroxyquinoline and dimethylphenyl groups allows for a wide range of chemical modifications and applications.

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